Product packaging for 6-(Benzyloxy)-2-methoxypyridin-3-amine(Cat. No.:)

6-(Benzyloxy)-2-methoxypyridin-3-amine

Cat. No.: B13292848
M. Wt: 230.26 g/mol
InChI Key: YTUQXNSCLHWGCK-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-methoxypyridin-3-amine ( 1095011-28-1) is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 . It is offered for industrial and scientific research applications . As a substituted aminopyridine, this compound serves as a valuable building block in organic synthesis and pharmaceutical research, particularly for the development of novel chemical entities. Proper handling procedures should be observed, including the use of personal protective equipment and working in a well-ventilated place to avoid dust formation and contact with skin or eyes . This product requires specific storage conditions and may need cold-chain transportation to ensure stability . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O2 B13292848 6-(Benzyloxy)-2-methoxypyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-methoxy-6-phenylmethoxypyridin-3-amine

InChI

InChI=1S/C13H14N2O2/c1-16-13-11(14)7-8-12(15-13)17-9-10-5-3-2-4-6-10/h2-8H,9,14H2,1H3

InChI Key

YTUQXNSCLHWGCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)OCC2=CC=CC=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Benzyloxy 2 Methoxypyridin 3 Amine

Retrosynthetic Analysis of 6-(Benzyloxy)-2-methoxypyridin-3-amine

A logical retrosynthetic analysis of this compound suggests that the primary disconnection points are the carbon-nitrogen bond of the amine and the carbon-oxygen bonds of the ether functionalities. This approach simplifies the target molecule into more readily accessible precursors.

The primary disconnection involves the transformation of the amino group into a nitro group, a common strategy in aromatic chemistry. This leads to the precursor 2,6-disubstituted-3-nitropyridine . The nitro group serves as a powerful directing group and can be reliably reduced to the desired amine in the final step of the synthesis.

Further disconnection of the ether linkages at the C-2 and C-6 positions of the pyridine (B92270) ring points towards a dihalogenated pyridine as a key intermediate. Specifically, 2,6-dichloro-3-nitropyridine (B41883) is an attractive starting material. The chlorine atoms at the 2- and 6-positions are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the 3-position. This allows for the sequential and regioselective introduction of the methoxy (B1213986) and benzyloxy groups.

This retrosynthetic pathway is advantageous as it commences from the readily available and inexpensive starting material, 2,6-dichloropyridine (B45657). The synthesis of 2,6-dichloro-3-nitropyridine is a well-established process involving the nitration of 2,6-dichloropyridine using a mixture of nitric acid and sulfuric acid. google.comsemanticscholar.org

Exploration of Novel Synthetic Pathways to the Pyridine Core

While the functionalization of a pre-existing pyridine ring is a common strategy, the construction of the substituted pyridine core through cyclization reactions or cross-coupling strategies offers alternative and potentially more convergent approaches.

Cyclization Reactions for Pyridine Ring Formation

The de novo synthesis of polysubstituted pyridines can be achieved through various cyclization reactions. These methods often provide a high degree of control over the substitution pattern. For a 2,3,6-trisubstituted pyridine like the target molecule, a [4+2] cycloaddition, or Diels-Alder reaction, between a 1,2,4-triazine (B1199460) and an alkyne could be a viable approach. This method allows for the formation of the pyridine ring with subsequent aromatization. researchgate.net Another strategy involves the ruthenium-catalyzed cycloisomerization of propargyl diynols to form unsaturated aldehydes and ketones, which can then be converted to 1-azatrienes and undergo electrocyclization to form the pyridine ring with excellent regiocontrol. nih.gov

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems. While typically employed for C-C and C-N bond formation, these methods can be adapted for the synthesis of highly substituted pyridines. For instance, a sequential cross-coupling of different nucleophiles onto a dihalopyridine scaffold can provide a route to asymmetrically substituted pyridines. Palladium-catalyzed amination, specifically the Buchwald-Hartwig amination, is a powerful tool for the introduction of the amino group. semanticscholar.orgwiley.comsemanticscholar.org This could be envisioned on a 2,6-dialkoxypyridine intermediate, although the reactivity of such electron-rich systems would need to be carefully considered.

Introduction of the Benzyloxy Moiety

The introduction of the benzyloxy group is a critical step in the synthesis. This can be achieved through etherification reactions, with careful consideration of regioselectivity.

Etherification Reactions

The most direct method for introducing the benzyloxy group is through a nucleophilic aromatic substitution reaction on a suitable halopyridine precursor, such as 2,6-dichloro-3-nitropyridine. The reaction with sodium benzyloxide would displace one of the chloride ions. The choice of reaction conditions, including solvent and temperature, would be crucial to control the selectivity of the reaction.

Regioselective Functionalization

In the case of 2,6-dichloro-3-nitropyridine, the two chlorine atoms are in electronically distinct environments. The C-2 position is ortho to the electron-withdrawing nitro group, while the C-6 position is para. Theoretical considerations and experimental observations suggest that nucleophilic attack is often favored at the position ortho to the nitro group (C-2) under kinetic control, due to the strong inductive effect of the nitro group making the C-2 position more electron-deficient. stackexchange.com This inherent regioselectivity can be exploited for the sequential introduction of the methoxy and benzyloxy groups.

A plausible synthetic sequence would involve the initial reaction of 2,6-dichloro-3-nitropyridine with one equivalent of sodium methoxide (B1231860) at a lower temperature to favor monosubstitution at the more reactive C-2 position, yielding 2-methoxy-6-chloro-3-nitropyridine . Subsequent reaction of this intermediate with sodium benzyloxide at a higher temperature would then lead to the formation of 6-(benzyloxy)-2-methoxy-3-nitropyridine . The final step would be the reduction of the nitro group to the amine. A patent describes the synthesis of 2-amino-6-methoxy-3-nitropyridine (B1334430) from 2-amino-6-chloro-3-nitropyridine (B151482) via methoxylation with sodium methoxide. google.com

The final reduction of the nitro group to an amine in the presence of a benzyloxy group requires careful selection of the reducing agent to avoid cleavage of the benzyl (B1604629) ether (hydrogenolysis). While catalytic hydrogenation with palladium on carbon is a common method for nitro group reduction, it is known to cleave benzyl ethers. Alternative reducing agents such as tin(II) chloride, iron powder in acidic media, or sodium dithionite (B78146) are often employed in such cases to preserve the benzyloxy group.

Amination at the C3 Position

Introducing an amino group at the C3 position of the 2,6-disubstituted pyridine core is a critical transformation. This can be achieved through either direct amination techniques or, more classically, via the reduction of a nitro precursor.

Direct C-H amination of pyridines, particularly at the C3 position, is a significant challenge due to the inherent electronic properties of the pyridine ring, which favor functionalization at the C2, C4, and C6 positions. nih.gov However, recent advancements have explored novel strategies to achieve this transformation. One emerging method involves a dearomatization-rearomatization sequence. For instance, a photochemical approach utilizes Zincke imine intermediates, which can react with amidyl radicals to regioselectively produce C3-amino pyridines under mild conditions. nih.govresearchgate.net

While these methods are at the forefront of synthetic innovation, their application to highly substituted, electron-rich systems like 6-(benzyloxy)-2-methoxypyridine has not been extensively documented. The development of direct C3 amination for such substrates remains an active area of research, promising more efficient and atom-economical synthetic routes in the future.

The most established and widely utilized method for synthesizing this compound involves the reduction of its corresponding 3-nitro precursor, 6-(benzyloxy)-2-methoxy-3-nitropyridine. This two-step approach hinges on a regioselective nitration followed by a high-yielding reduction.

The precursor, 6-(benzyloxy)-2-methoxy-3-nitropyridine, is typically synthesized via electrophilic nitration. The existing benzyloxy and methoxy groups, being ortho-, para-directing, guide the incoming nitro group to the C3 and C5 positions. The C3 position is generally favored, leading to the desired intermediate.

Once the nitro precursor is obtained, the reduction of the nitro group to a primary amine is a robust and well-understood transformation. A variety of reducing agents and conditions can be employed, offering flexibility in terms of cost, scale, and functional group tolerance. wikipedia.org Common methods include catalytic hydrogenation and metal-based reductions. wikipedia.orggoogle.com

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. google.com It is favored in industrial settings for its high efficiency and the generation of water as the only byproduct.

Metal-Based Reductions: A range of metals in acidic media can effectively reduce the nitro group. Reagents such as iron in acetic acid, or tin(II) chloride in hydrochloric acid are classic choices. wikipedia.orggoogle.com Zinc dust in the presence of ammonium (B1175870) chloride has also been used for the reduction of substituted 3-nitropyridines. researchgate.net These methods are often cost-effective and suitable for laboratory-scale synthesis.

Table 1: Comparison of Selected Methods for Nitro Group Reduction

MethodReagents/CatalystTypical ConditionsAdvantagesConsiderations
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NiPressurized H₂ atmosphere, various solvents (e.g., EtOH, EtOAc)High yield, clean reaction (water is the main byproduct), scalable. google.comRequires specialized pressure equipment; catalyst can be expensive.
Metal/Acid ReductionFe/HCl, Fe/CH₃COOH, SnCl₂/HClAcidic aqueous or alcoholic solution, often heated. google.comCost-effective, readily available reagents.Generates significant metallic waste, requiring careful workup and disposal.
Transfer HydrogenationHCOONH₄ (Ammonium formate), Pd/CReflux in a suitable solvent like methanol.Avoids the use of pressurized hydrogen gas.May require stoichiometric amounts of the hydrogen donor.
Metal Dust ReductionZn/NH₄ClAqueous ethanol, can be enhanced by ultrasonication. researchgate.netMild conditions.Can sometimes yield hydroxylamine (B1172632) as a byproduct if not driven to completion. researchgate.net

Stereochemical Control and Regioselectivity in Synthesis

Regioselectivity: The key to synthesizing this compound, particularly via the nitro-reduction pathway, is the precise control of regioselectivity during the electrophilic nitration step. The pyridine ring is inherently electron-deficient, but the presence of two strong electron-donating alkoxy groups at the C2 and C6 positions activates the ring towards electrophilic substitution.

The 2-methoxy and 6-benzyloxy groups are powerful ortho-, para-directing activators.

The 2-methoxy group directs electrophiles to the C3 and C5 positions.

The 6-benzyloxy group also directs to the C5 and C3 positions (relative to its own position).

Both groups strongly activate the C3 and C5 positions. The selective formation of the 3-nitro isomer over the 5-nitro isomer is critical and can be influenced by steric hindrance and the precise reaction conditions, though the C3 position is often electronically favored. A detailed analysis, potentially using computational methods like DFT, can explain the observed regioselectivity by examining the stability of the reaction intermediates. nih.gov

Stereochemical Control: The final product, this compound, is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical control in the sense of creating a specific enantiomer or diastereomer is not a factor in its direct synthesis.

However, the principles of stereoselective synthesis become relevant when considering reactions on pyridine derivatives that lead to chiral products. Methodologies such as the dearomatization of pyridines can be performed stereoselectively to create functionalized, chiral piperidines or tetrahydropyridines. acs.orgacs.orgnih.govmdpi.com While not directly applied to produce the target amine, these advanced techniques highlight the potential to use pyridine scaffolds in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial. acs.orgacs.orgnih.govmdpi.com

Green Chemistry Approaches in this compound Synthesis

Integrating green chemistry principles into the synthesis of fine chemicals is of increasing importance. For the synthesis of this compound, several strategies can be employed to enhance its environmental profile.

Catalysis: The use of catalytic methods, especially for the reduction of the nitro group, is a core green chemistry principle. Catalytic hydrogenation, for example, uses a small amount of a recyclable catalyst (like Pd/C) and produces water as the primary byproduct, representing a significant improvement over stoichiometric metal reductants that generate large amounts of waste. google.com

Solvent Choice: Traditional syntheses may use chlorinated solvents. Green approaches would favor the use of more benign solvents such as ethanol, water, or solvent-free conditions where possible. Multicomponent reactions (MCRs) are particularly notable for often proceeding efficiently under solvent-free conditions. nih.govresearchgate.net

Energy Efficiency: Methodologies like microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption. rasayanjournal.co.in For instance, the reduction of nitropyridines with Zn/NH4Cl can be accelerated using ultrasound irradiation. researchgate.net

Atom Economy: Developing more direct synthetic routes, such as a viable C-H amination, would improve atom economy by reducing the number of steps and the need for protecting groups or pre-functionalization (i.e., nitration). One-pot syntheses, where multiple reaction steps are carried out in the same vessel, also contribute to a greener process by minimizing waste and simplifying workup procedures. google.com

Mechanistic Investigations of Reactions Involving 6 Benzyloxy 2 Methoxypyridin 3 Amine

Reactivity Profiling of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a key center for reactivity, particularly in reactions involving protonation, alkylation, and oxidation.

The basicity of the pyridine nitrogen in 6-(benzyloxy)-2-methoxypyridin-3-amine is influenced by the electronic effects of the substituents on the ring. The methoxy (B1213986) group at the C2 position and the benzyloxy group at the C6 position are electron-donating through resonance, which should increase the electron density on the nitrogen atom, thereby enhancing its basicity compared to unsubstituted pyridine. However, the precise pKa value would be specific to the molecule. Protonation typically occurs readily in the presence of an acid, forming a pyridinium (B92312) salt.

Alkylation of the pyridine nitrogen can be achieved using alkyl halides. This reaction proceeds via a nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary pyridinium salt. The rate of this SN2 reaction would be dependent on the nature of the alkyl halide and the reaction conditions.

Oxidation of the pyridine nitrogen leads to the formation of a pyridine N-oxide. This transformation can be accomplished using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The N-oxide formation can alter the reactivity of the pyridine ring, often facilitating electrophilic substitution at the C4 position.

Reaction TypeReagent/ConditionProduct
ProtonationAcid (e.g., HCl)Pyridinium salt
AlkylationAlkyl halide (e.g., CH₃I)Quaternary pyridinium salt
OxidationPeroxy acid (e.g., m-CPBA)Pyridine N-oxide

Reaction Mechanisms at the Amine Group (C3)

The primary amine group at the C3 position is a versatile functional handle for a variety of transformations, including acylation, diazotization, and coupling reactions.

Acylation of the amine group can be readily achieved with acylating agents such as acid chlorides or anhydrides in the presence of a base. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine attacks the carbonyl carbon of the acylating agent to form a tetrahedral intermediate, which then collapses to give the corresponding amide. The presence of the electron-donating methoxy and benzyloxy groups may slightly enhance the nucleophilicity of the amine.

Diazotization of the primary aromatic amine can be accomplished by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction proceeds through a series of steps involving the formation of a nitrosonium ion (NO⁺), which is attacked by the amine to form an N-nitrosamine. Subsequent tautomerization and protonation, followed by the loss of water, yields a diazonium salt. These diazonium salts are versatile intermediates that can undergo various subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a range of functional groups at the C3 position.

The amine group can also participate in various coupling reactions. For instance, it can act as a nucleophile in Buchwald-Hartwig amination reactions to form C-N bonds with aryl halides or triflates, catalyzed by a palladium complex. The specific conditions, including the choice of catalyst, ligand, and base, are crucial for the success of these transformations.

Cleavage and Functionalization of the Benzyloxy Ether Linkage (C6)

The benzyloxy group at the C6 position serves as a protecting group for the hydroxyl functionality and can be cleaved under specific conditions to reveal the corresponding pyridinol.

A common method for the debenzylation of aryl benzyl (B1604629) ethers is catalytic transfer hydrogenation. organic-chemistry.org This method involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen donor, such as formic acid, ammonium (B1175870) formate, or cyclohexene. rsc.orgresearchgate.net The reaction proceeds through the transfer of hydrogen atoms from the donor to the benzyloxy group, leading to the cleavage of the C-O bond and the formation of the pyridinol and toluene. This method is generally mild and chemoselective, often leaving other functional groups intact. rsc.org

Once the pyridinol is formed, the hydroxyl group can be further functionalized. For example, it can be alkylated, acylated, or converted into a triflate, which can then participate in various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at the C6 position.

ReactionReagent/ConditionProduct
DebenzylationPd/C, Hydrogen Donor (e.g., HCOOH)6-Hydroxy-2-methoxypyridin-3-amine
O-AlkylationAlkyl halide, Base6-Alkoxy-2-methoxypyridin-3-amine
O-AcylationAcyl chloride, Base6-Acyloxy-2-methoxypyridin-3-amine

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring (C2, C4, C5)

The pyridine ring in this compound is activated towards electrophilic aromatic substitution by the electron-donating amino, methoxy, and benzyloxy groups. However, the pyridine nitrogen itself is deactivating towards electrophilic attack, especially under acidic conditions where it becomes protonated. Electrophilic substitution is generally directed to the positions ortho and para to the activating groups. In this molecule, the C5 position is ortho to the C6-benzyloxy group and para to the C2-methoxy group, and the C4 position is ortho to the C3-amino group. Therefore, electrophilic attack is most likely to occur at the C5 or C4 positions, with the regioselectivity being dependent on the specific electrophile and reaction conditions. quimicaorganica.org

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored at the C2 and C4 positions due to the electron-withdrawing nature of the ring nitrogen. youtube.com In this compound, the C2 and C6 positions are already substituted. Nucleophilic attack at the C4 or C5 positions would be less favorable due to the presence of electron-donating groups. However, if a good leaving group were present at one of these positions, SNAr could potentially occur. For instance, if the amine group at C3 were converted to a diazonium salt, it could be displaced by a nucleophile.

Radical Reactions and Photochemical Transformations of this compound

Radical reactions on pyridine rings can be initiated under various conditions. For example, radical bromination of substituted pyridines can occur at the methyl groups attached to the ring using N-bromosuccinimide (NBS) under radical initiation. daneshyari.com In the case of this compound, radical abstraction of a hydrogen atom from the benzylic position is a possibility, leading to a benzylic radical that could undergo further reactions. The pyridine ring itself can also undergo radical substitution reactions, with the regioselectivity being influenced by the substituents.

The photochemical stability of this compound would depend on its UV absorption characteristics. Pyridine and its derivatives can undergo various photochemical transformations upon irradiation with UV light. nih.gov The benzyloxy group might be susceptible to photochemical cleavage. The amino group could also influence the photochemical behavior, potentially leading to photooxidation or other rearrangements. Detailed photochemical studies would be necessary to elucidate the specific transformation pathways of this molecule under irradiation.

Derivatization Strategies and Analogue Synthesis Based on the 6 Benzyloxy 2 Methoxypyridin 3 Amine Scaffold

Modifications at the Amine Functionality (C3)

The primary amine group at the C3 position is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, sulfonylation, and the construction of novel heterocyclic rings.

The nucleophilic nature of the C3-amine allows for straightforward reactions with various electrophiles to yield a range of N-functionalized derivatives.

Acylation: The amine can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, reaction with acetyl chloride would yield N-(6-(benzyloxy)-2-methoxypyridin-3-yl)acetamide. This reaction is fundamental in altering the electronic properties and steric bulk around the C3 position.

Alkylation: Alkylation of the amine can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination, a milder and often more controllable method, can be employed by reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield secondary or tertiary amines.

Sulfonylation: The amine group can be converted to a sulfonamide by reacting with sulfonyl chlorides in the presence of a base such as pyridine (B92270). For example, treatment of 5-bromo-2-methoxypyridin-3-amine (B1520566) with various benzene-1-sulfonyl chlorides in pyridine has been shown to produce the corresponding sulfonamides. nih.gov This reaction can be applied to 6-(benzyloxy)-2-methoxypyridin-3-amine to introduce a variety of substituted aryl sulfonyl groups.

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideAmide
AlkylationBenzyl (B1604629) bromideSecondary or Tertiary Amine
SulfonylationBenzenesulfonyl chlorideSulfonamide

The C3-amine, in conjunction with the adjacent pyridine nitrogen, provides a platform for the synthesis of fused heterocyclic systems, such as imidazopyridines and triazolopyridines. These bicyclic structures are of significant interest in medicinal chemistry.

Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines can be achieved through the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. imist.ma For the this compound scaffold, this would involve a multi-step sequence, likely starting with a related 2-aminopyridine precursor. Another approach involves the cyclization of 2-aminopyridines with terminal alkynes. imist.ma

Triazolopyridines: The ntu.edu.sgsigmaaldrich.comelsevierpure.comtriazolo[4,3-a]pyridine ring system can be synthesized from a 2-hydrazinopyridine (B147025) intermediate. This intermediate can be prepared from the corresponding 2-halopyridine. The hydrazine (B178648) is then cyclized with a suitable one-carbon component. For instance, a method for the synthesis of 3-(4-(benzyloxy)-3-methoxyphenyl)- ntu.edu.sgsigmaaldrich.comelsevierpure.comtriazolo[4,3-a]pyridine has been reported, involving the oxidative ring closure of a hydrazine intermediate using sodium hypochlorite. mdpi.comresearchgate.net A similar strategy could be envisioned for the target scaffold. Microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides has also been reported as an efficient method. nih.gov

Heterocyclic RingKey PrecursorGeneral Method
Imidazo[1,2-a]pyridine2-Aminopyridine derivativeCondensation with α-halocarbonyl or alkyne
ntu.edu.sgsigmaaldrich.comelsevierpure.comTriazolo[4,3-a]pyridine2-HydrazinopyridineOxidative cyclization

Functionalization of the Benzyloxy Group (C6)

The benzyloxy group at the C6 position serves as a protecting group for the hydroxyl functionality and can be strategically manipulated to introduce further diversity.

Removal of the benzyl group to unveil the 6-hydroxyl functionality is a key transformation. This can be accomplished through several methods, with catalytic hydrogenation being one of the most common.

Catalytic Hydrogenation: Standard catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source effectively cleaves the benzyl ether.

Catalytic Transfer Hydrogenation: This method offers a milder alternative to using gaseous hydrogen. It employs a hydrogen donor, such as formic acid or cyclohexene, in the presence of a palladium catalyst. mdma.chrsc.org This technique has been shown to be effective for the removal of various benzyl protecting groups. mdma.ch Encapsulated palladium catalysts, such as Pd(0) EnCat™ 30NP, can also be used for efficient debenzylation under transfer hydrogenation conditions. sigmaaldrich.com

Chemical Cleavage: In cases where catalytic hydrogenation is not compatible with other functional groups in the molecule, chemical methods can be employed. Boron trichloride (B1173362) (BCl3) in the presence of a cation scavenger like pentamethylbenzene (B147382) has been used for the mild debenzylation of aryl benzyl ethers. researchgate.net

Deprotection MethodReagentsKey Features
Catalytic HydrogenationH₂, Pd/CCommon and effective
Catalytic Transfer HydrogenationFormic acid or cyclohexene, Pd catalystMilder conditions, avoids gaseous H₂
Chemical CleavageBCl₃, pentamethylbenzeneUseful for sensitive substrates

Once the 6-hydroxyl group is unmasked, it can be further functionalized to introduce a variety of aryl and alkyl substituents.

Alkylation/Etherification: The hydroxyl group can be readily alkylated using alkyl halides in the presence of a base (Williamson ether synthesis) to introduce diverse alkyl chains.

Arylation: To introduce aryl moieties, the hydroxyl group can be first converted to a more reactive leaving group, such as a triflate (trifluoromethanesulfonate). This triflate can then participate in palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with a halide or triflate, is a powerful tool for forming carbon-carbon bonds. harvard.edunih.gov The 6-triflate derivative could be coupled with a wide range of arylboronic acids or esters to introduce diverse aryl substituents.

Buchwald-Hartwig Amination: While typically used for C-N bond formation, variations of this palladium-catalyzed cross-coupling reaction can also be used for C-O bond formation to create diaryl ethers. wikipedia.orgrug.nlyoutube.comlibretexts.org

Modifications of the Methoxy (B1213986) Group (C2)

The methoxy group at the C2 position of the pyridine ring can also be a target for modification, primarily through demethylation to the corresponding pyridone or through nucleophilic substitution.

Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group, which would exist in tautomeric equilibrium with the corresponding 2-pyridone. Various reagents can be employed for the demethylation of methoxypyridines. For instance, L-selectride has been shown to be effective for the chemoselective demethylation of 4-methoxypyridine. elsevierpure.com Lewis acids such as aluminum chloride can also be used for the regioselective demethylation of methoxy groups on aromatic rings.

Nucleophilic Substitution: The C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution. stackexchange.comquimicaorganica.orgwikipedia.orgquora.com The methoxy group can potentially be displaced by strong nucleophiles. A protocol for the nucleophilic amination of methoxypyridines using sodium hydride in the presence of lithium iodide has been developed, providing a route to aminopyridines. ntu.edu.sg This suggests that the 2-methoxy group could be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions to introduce new functionalities at this position.

Peripheral Functionalization of the Pyridine Ring

Modification of the pyridine core itself, at positions not already substituted, offers another layer of diversification.

Introduction of a halogen atom onto the pyridine ring opens up a vast array of possibilities for further functionalization through cross-coupling reactions.

Halogenation: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-deficient nature of the ring. nih.gov However, the activating effect of the amino and alkoxy groups can facilitate this reaction. The most likely position for electrophilic substitution would be the 5-position, which is ortho to the amino group and para to the benzyloxy group. Halogenation can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent.

Cross-Coupling Reactions: Once a halogen is installed, for example at the 5-position, it can serve as a handle for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the halopyridine with a boronic acid or ester, is a powerful tool for forming new carbon-carbon bonds. acs.orgnih.gov This would allow for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position. Other useful cross-coupling reactions include the Stille coupling (with organostannanes), the Heck reaction (with alkenes), and the Sonogashira coupling (with terminal alkynes).

An illustrative reaction sequence is shown below:

IntermediateReagent/ConditionsProduct
This compoundNBS, DMF5-Bromo-6-(benzyloxy)-2-methoxypyridin-3-amine
5-Bromo-6-(benzyloxy)-2-methoxypyridin-3-amineArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O5-Aryl-6-(benzyloxy)-2-methoxypyridin-3-amine

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. chemeurope.comwikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

In the case of this compound, several groups could potentially act as DMGs. The amino group, particularly after protection as a pivaloyl or carbamate (B1207046) group, is a strong DMG. clockss.org The methoxy and benzyloxy groups are also known to direct ortho-lithiation, albeit with weaker directing ability than a protected amino group.

Given the substitution pattern, the most likely site for DoM would be the 4-position, which is ortho to the amino group at the 3-position. After protection of the amino group (e.g., as a pivalamide), treatment with a strong lithium base like n-butyllithium or sec-butyllithium (B1581126) at low temperature would generate a lithiated species at the 4-position. This intermediate can then be quenched with a variety of electrophiles to introduce new substituents.

Potential directing groups and outcomes are summarized in the table below:

Directing Group (at position)Position of LithiationPotential Electrophiles (E+)Product (after deprotection if necessary)
-NHPiv (3)4CO₂, I₂, TMSCl, RCHO4-E-6-(Benzyloxy)-2-methoxypyridin-3-amine
-OMe (2)No adjacent H--
-OBn (6)5CO₂, I₂, TMSCl, RCHO5-E-6-(Benzyloxy)-2-methoxypyridin-3-amine

Based on the relative strengths of the directing groups, functionalization at the 4-position, directed by the protected amino group, is the most probable outcome.

Synthesis of Chiral Analogues of this compound

The introduction of chirality into the this compound scaffold can be achieved through several strategies, leading to the synthesis of enantiomerically enriched analogues.

One approach involves the modification of the existing substituents to create a chiral center. For example, the benzyloxy group could be replaced with a chiral benzylic ether. This could be accomplished by debenzylation followed by etherification with a chiral benzylic alcohol.

Alternatively, a chiral center can be introduced on a new substituent added to the pyridine ring. For instance, a cross-coupling reaction at the 5-position with a chiral boronic ester could be employed. Another strategy would be the addition of a chiral side chain to the amino group at the 3-position via reductive amination with a chiral aldehyde or ketone.

A more direct approach to introduce chirality onto the pyridine ring itself or an adjacent position is through asymmetric synthesis. For example, an asymmetric version of the DoM reaction could be employed, using a chiral ligand to influence the approach of the electrophile. While synthetically challenging, such methods can provide access to novel chiral pyridine derivatives.

The development of chiral analogues is crucial for understanding the stereochemical requirements of biological targets and can lead to improved potency and selectivity of drug candidates.

Computational and Theoretical Chemistry Studies of 6 Benzyloxy 2 Methoxypyridin 3 Amine

Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)

A thorough investigation using Density Functional Theory (DFT) would be the cornerstone of understanding the electronic characteristics of 6-(benzyloxy)-2-methoxypyridin-3-amine. Typically, calculations would be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to determine the optimized molecular geometry.

From this, key electronic properties would be derived. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energies of these frontier orbitals and the resulting HOMO-LUMO energy gap are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller energy gap generally suggests a molecule is more reactive and more readily polarized.

Natural Bond Orbital (NBO) analysis would further dissect the electronic structure by describing charge distribution, identifying hyperconjugative interactions, and quantifying the strength and nature of intramolecular bonds. This provides a detailed picture of electron delocalization from filled donor orbitals to empty acceptor orbitals, which stabilizes the molecule. For this compound, NBO analysis would clarify the electronic interplay between the benzyloxy, methoxy (B1213986), and amine substituents on the pyridine (B92270) ring.

Conformation and Torsional Profile Analysis

The flexibility of this compound is primarily centered around several rotatable bonds, particularly the C-O and C-C bonds of the benzyloxy group and the C-O bond of the methoxy group. A conformational analysis, typically initiated by a Potential Energy Surface (PES) scan, would be necessary to identify the most stable conformers.

By systematically rotating key dihedral angles and calculating the corresponding energy, a torsional profile is generated. This profile reveals the energy barriers between different conformations and identifies the global minimum energy structure—the most likely conformation of the molecule in its ground state. Understanding the preferred three-dimensional structure and the energy required to transition between shapes is vital for predicting how the molecule might interact with biological targets or other molecules.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods are routinely used to predict various spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the optimized geometry. These theoretical frequencies are often scaled by an empirical factor to better match experimental Fourier-transform infrared (FT-IR) and Raman spectra. This analysis helps in assigning specific vibrational modes (e.g., stretching, bending) to observed spectral peaks.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption maxima (λmax) observed in UV-Vis spectroscopy. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution across a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface.

The MEP map uses a color scale to indicate different potential regions: red typically signifies areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow represent areas of intermediate potential. For this compound, an MEP map would highlight the electrophilic and nucleophilic sites, offering a clear visual guide to its intermolecular interaction patterns and chemical reactivity.

Elucidation of Reaction Mechanisms through Transition State Calculations

Should this compound be involved in a chemical reaction, computational methods could be used to map out the entire reaction pathway. This involves locating the structures of reactants, products, and any intermediates. Crucially, it requires identifying the transition state (TS)—the highest energy point along the reaction coordinate.

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. Methods like Quadratic Synchronous Transit (QST2/QST3) or eigenvector-following algorithms are used to locate these transition states. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified TS correctly connects the reactants and products.

Molecular Dynamics Simulations for Conformational Sampling

While DFT calculations provide a static picture of a molecule at 0 K, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time at finite temperatures. MD simulations solve Newton's equations of motion for the atoms in the molecule, often within a simulated solvent environment.

These simulations allow for a much broader exploration of the conformational space than a simple PES scan. By tracking the atomic trajectories over nanoseconds or longer, MD can reveal how the molecule flexes, bends, and samples different conformations in solution. This provides a more realistic understanding of its structural dynamics, flexibility, and interactions with its environment, which is particularly important for predicting its behavior in a biological context.

6 Benzyloxy 2 Methoxypyridin 3 Amine As a Versatile Synthetic Building Block and Chemical Scaffold

Utility in the Construction of Complex Heterocyclic Systems

The strategic placement of functional groups in 6-(benzyloxy)-2-methoxypyridin-3-amine makes it an excellent precursor for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. This class of compounds is of significant interest due to their structural analogy to purines and pteridines, which are fundamental components of nucleic acids. yu.edu.jo Consequently, many pyrido[2,3-d]pyrimidine (B1209978) derivatives exhibit a wide range of biological activities and have been developed as therapeutic agents. yu.edu.jo

The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of a 2-aminonicotinic acid derivative with urea. nih.gov While direct reactions involving this compound are not extensively detailed in the provided search results, the general synthetic strategies for analogous compounds suggest its utility. For instance, the amino group can react with various electrophiles to form an initial pyrimidine (B1678525) ring, which can then undergo further cyclization to yield the fused bicyclic system. The benzyloxy and methoxy (B1213986) groups can be retained in the final product or selectively cleaved to introduce further diversity.

The construction of such complex heterocycles is crucial in drug discovery, as the rigid, three-dimensional structures of these molecules can lead to high-affinity interactions with biological targets. The pyrido[2,3-d]pyrimidine scaffold, for example, is a key component in a number of kinase inhibitors. rsc.org

Role in Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. semanticscholar.org These reactions are highly valued for their efficiency, atom economy, and ability to generate diverse libraries of compounds. semanticscholar.org Substituted aminopyridines, such as this compound, are excellent candidates for MCRs due to the nucleophilicity of the amino group.

While specific MCRs involving this compound are not explicitly detailed in the provided search results, the reactivity of the 3-aminopyridine (B143674) moiety is well-established in such transformations. For example, 3-amino-1,2,4-triazole, a related aminoheterocycle, readily participates in three-component reactions with aldehydes and pyruvic acids to yield complex heterocyclic products. researchgate.net It is plausible that this compound could engage in similar reactions, such as the Ugi or Passerini reactions, to generate highly functionalized and diverse molecular scaffolds. semanticscholar.org The ability to introduce multiple points of diversity in a single step makes MCRs a valuable strategy for the rapid exploration of chemical space in drug discovery programs. semanticscholar.org

Precursor for the Synthesis of Nitrogen-Containing Scaffolds for Chemical Library Generation

The generation of chemical libraries containing diverse nitrogen-containing scaffolds is a cornerstone of modern drug discovery. mdpi.com These libraries are essential for high-throughput screening campaigns aimed at identifying novel hit compounds for various therapeutic targets. This compound serves as an excellent starting material for the synthesis of such libraries due to its inherent functionality and potential for diversification.

The primary amino group can be readily acylated, alkylated, or used in condensation reactions to introduce a wide range of substituents. Furthermore, the benzyloxy group can be deprotected to reveal a hydroxyl group, providing an additional site for modification. The pyridine (B92270) ring itself can also be functionalized, although this is often more challenging.

The versatility of this building block allows for the creation of libraries based on various core scaffolds, including, but not limited to, pyridopyrimidines, triazolopyridines, and other fused heterocyclic systems. The ability to systematically modify the substituents around the central pyridine core enables a thorough exploration of the structure-activity relationships (SAR) for a given biological target.

Design of New Chemical Entities Utilizing the Pyridine Amine Core

The pyridine amine core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This is particularly evident in the field of kinase inhibitors, where the 2-aminopyridine (B139424) moiety is a common feature. biorxiv.org Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in a wide range of diseases, including cancer. rsc.org

The design of new chemical entities based on the this compound scaffold can leverage the known binding modes of aminopyridine-based kinase inhibitors. Typically, the pyridine nitrogen and the exocyclic amino group form key hydrogen bond interactions with the hinge region of the kinase active site. biorxiv.org The substituents at the 2-, 3-, and 6-positions of the pyridine ring can be modified to optimize potency, selectivity, and pharmacokinetic properties.

For example, the benzyloxy group at the 6-position can be replaced with other functionalities to explore interactions with the solvent-exposed region of the ATP-binding pocket. The methoxy group at the 2-position can also be varied to fine-tune the electronic properties and steric bulk of the molecule. The development of novel PI3K/mTOR dual inhibitors has utilized a sulfonamide methoxypyridine scaffold, highlighting the potential for this class of compounds in cancer therapy. mdpi.com

Future Research Directions and Unexplored Avenues for 6 Benzyloxy 2 Methoxypyridin 3 Amine

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic routes to 6-(benzyloxy)-2-methoxypyridin-3-amine often rely on classical, multi-step procedures that may involve hazardous reagents and generate considerable waste. Future research should focus on developing more atom-economical and environmentally benign synthetic strategies.

One promising avenue is the exploration of C-H activation and amination reactions. Direct amination of a suitable pyridine (B92270) precursor could significantly shorten the synthesis and reduce the number of steps required for introducing the amine group. Additionally, investigating flow chemistry approaches for the nitration and subsequent reduction of the pyridine ring could offer improved safety, scalability, and efficiency compared to traditional batch processes.

The use of greener solvents and catalysts is another critical area for development. Research into replacing traditional volatile organic solvents with bio-based alternatives or ionic liquids could substantially reduce the environmental impact of the synthesis. Furthermore, the development of recyclable and highly active heterogeneous catalysts for the key reaction steps would contribute to a more sustainable manufacturing process.

Synthetic StrategyPotential AdvantagesResearch Focus
C-H AminationReduced step count, improved atom economyDevelopment of selective catalysts for direct amination of the pyridine ring.
Flow ChemistryEnhanced safety, scalability, and reaction controlOptimization of flow reactors for nitration and reduction steps.
Green SolventsReduced environmental impactScreening of bio-based solvents and ionic liquids for key transformations.
Heterogeneous CatalysisCatalyst recyclability, simplified purificationDesign of robust and selective solid-supported catalysts.

Exploration of Novel Chemical Transformations

The reactivity of this compound is largely centered around its amine functionality for amide bond formation. However, the molecule possesses several other reactive sites that remain underexplored. Future research could uncover novel transformations that expand its synthetic utility.

The pyridine ring itself is a platform for various modifications. For instance, selective halogenation at the C4 or C5 positions could introduce new handles for further functionalization through cross-coupling reactions. This would enable the synthesis of a wider array of derivatives with potentially enhanced biological activities.

Advanced Characterization Techniques for Dynamic Processes

While standard analytical techniques are sufficient for routine characterization, a deeper understanding of the reaction dynamics and potential for polymorphism of this compound and its derivatives could be achieved through advanced characterization methods.

In-situ reaction monitoring techniques, such as ReactIR (Infrared Spectroscopy) or Process NMR (Nuclear Magnetic Resonance), could provide real-time kinetic data for the key synthetic steps. This information would be invaluable for optimizing reaction conditions, identifying transient intermediates, and developing more robust and reproducible processes.

Solid-state characterization is another area ripe for exploration. A thorough investigation of the solid-state properties, including polymorphism and crystal habit, could have significant implications for the handling, formulation, and bioavailability of any active pharmaceutical ingredients derived from this intermediate. Techniques such as single-crystal X-ray diffraction, solid-state NMR, and differential scanning calorimetry would be instrumental in this regard.

Integration into Automated Synthesis Platforms

The increasing demand for the rapid synthesis and screening of large compound libraries necessitates the integration of key building blocks like this compound into automated synthesis platforms. Future research should focus on adapting and optimizing the synthesis of this compound and its subsequent derivatization for robotic systems.

This would involve the development of robust and reliable reaction protocols that are amenable to automation. The use of solid-phase synthesis, where the pyridine scaffold is attached to a resin, could facilitate purification and handling in an automated workflow. Alternatively, the development of scavenger resins for the purification of solution-phase reactions would also be beneficial.

The ultimate goal would be to create a fully automated workflow that starts from simple precursors and generates a library of diverse analogs based on the this compound scaffold. This would significantly accelerate the drug discovery process by enabling the rapid exploration of the chemical space around this important core structure.

Research AreaKey ObjectivesPotential Impact
Automated SynthesisDevelop robust and automated-friendly reaction protocols.Acceleration of drug discovery and lead optimization.
Solid-Phase SynthesisAdapt the synthesis for solid-supported methodologies.Simplified purification and handling in high-throughput synthesis.
Library GenerationCreate diverse compound libraries based on the core scaffold.Rapid exploration of structure-activity relationships.

Q & A

Q. What are the common synthetic routes for 6-(Benzyloxy)-2-methoxypyridin-3-amine, and how are intermediates characterized?

A typical synthesis involves condensation of substituted benzaldehydes with hydrazine derivatives. For example, 4-benzyloxy-3-methoxybenzaldehyde reacts with 2-hydrazinopyridine in ethanol under acid catalysis (e.g., acetic acid) to form a hydrazone intermediate, which is oxidized to yield triazolo-pyridine derivatives . Characterization relies on 1H/13C-NMR (chemical shifts at δ 10.72 ppm for NH and δ 5.11 ppm for benzyloxy protons) and HRMS (e.g., [M + H]+ calculated 334.1556) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • FTIR : Key peaks include C–O–C stretching (~1260 cm⁻¹) and aromatic C=C vibrations (~1500–1600 cm⁻¹) .
  • NMR : Benzyloxy protons appear as a singlet at δ ~5.11 ppm, while methoxy groups resonate at δ ~3.84 ppm .
  • HRMS : Validates molecular formula (e.g., deviation < 0.3 ppm from theoretical mass) .

Q. What are the standard purification methods for this compound?

  • Vacuum filtration with methanol/water washes removes unreacted starting materials.
  • Column chromatography (e.g., silica gel, dichloromethane/methanol gradient) resolves polar byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound derivatives?

  • Catalyst screening : Replace acetic acid with Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but require strict anhydrous conditions .
  • Temperature control : Higher temperatures (e.g., 60°C) accelerate cyclization but risk decomposition .

Q. How can researchers address contradictory spectral data during structural elucidation?

  • Cross-validation : Compare NMR data with analogous compounds (e.g., 6-Benzyl-3-[(6-chloropyridine)carboxamido]pyrazolo[3,4-b]pyridine-2-thione) to resolve ambiguities in aromatic proton assignments .
  • X-ray crystallography : Resolve tautomeric or stereochemical uncertainties (e.g., benzyloxy group orientation) .

Q. What strategies mitigate instability of intermediates in multi-step syntheses?

  • In situ monitoring : Use TLC or real-time NMR to track intermediate formation and adjust reaction times .
  • Protecting groups : Introduce tert-butyldimethylsilyl (TBDMS) groups to stabilize reactive amines during oxidation steps .

Q. How can computational methods aid in predicting the reactivity of this compound?

  • DFT calculations : Model electron density distribution to identify nucleophilic/electrophilic sites (e.g., amino group at position 3) .
  • Docking studies : Predict binding affinity for target enzymes (e.g., kinase inhibitors) by simulating interactions with active sites .

Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity?

  • Batch vs. flow chemistry : Flow systems reduce side reactions (e.g., over-oxidation) by precise control of residence time .
  • Workup protocols : Optimize pH during extraction to prevent hydrolysis of benzyloxy groups .

Methodological Case Studies

Case Study: Resolving Low Yield in Triazolo-Pyridine Formation

  • Problem : Sodium hypochlorite oxidation of hydrazones yields <50% product.
  • Solution : Replace NaOCl with iodine in DMSO, which enhances cyclization efficiency via radical intermediates .

Case Study: Contradictory Mass Spectrometry Data

  • Problem : Observed [M + H]+ deviates by >1 ppm from theoretical values.
  • Resolution : Use high-resolution Orbitrap MS to distinguish isotopic patterns and confirm adduct formation (e.g., sodium or potassium ions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.